2',3,3',4,5',6'-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]-5-one
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Overview
Description
2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one is a complex heterocyclic compound that features a spiro connection between a benzo[f][1,4]oxazepine and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one typically involves multi-step reactions. One common method involves the condensation of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C). This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives . Another approach involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile in ethanolic pyridine with catalytic amounts of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary widely depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one exerts its effects is not well-documented. like other heterocyclic compounds, it likely interacts with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-heterocyclic compounds such as:
- 2,3,4,5,6,7-hexahydro-1-benzofuran derivatives
- 2,3,6,7-tetrahydro-1H-1,4-diazepines
- Pyrrolopyrazine derivatives
Uniqueness
The uniqueness of 2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one lies in its spiro connection between the benzo[f][1,4]oxazepine and pyran rings, which imparts distinct structural and chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-oxane]-5-one |
InChI |
InChI=1S/C13H15NO3/c15-12-10-3-1-2-4-11(10)17-13(9-14-12)5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
InChI Key |
LAUVXAGQGNWHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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